molecular formula C18H22N2O B12267357 3-Methyl-4-({1-[(2-methylphenyl)methyl]pyrrolidin-3-yl}oxy)pyridine

3-Methyl-4-({1-[(2-methylphenyl)methyl]pyrrolidin-3-yl}oxy)pyridine

Cat. No.: B12267357
M. Wt: 282.4 g/mol
InChI Key: NJMVIXUYOKBOCL-UHFFFAOYSA-N
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Description

3-Methyl-4-({1-[(2-methylphenyl)methyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-({1-[(2-methylphenyl)methyl]pyrrolidin-3-yl}oxy)pyridine typically involves the construction of the pyrrolidine ring followed by its functionalization One common method includes the reaction of 2-methylbenzylamine with pyrrolidine-3-carboxylic acid under specific conditions to form the pyrrolidine ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-({1-[(2-methylphenyl)methyl]pyrrolidin-3-yl}oxy)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-4-({1-[(2-methylphenyl)methyl]pyrrolidin-3-yl}oxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-4-({1-[(2-methylphenyl)methyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the pyridine ring may participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Pyridine derivatives: Compounds such as 3-methylpyridine and 4-methylpyridine are structurally related.

Uniqueness

3-Methyl-4-({1-[(2-methylphenyl)methyl]pyrrolidin-3-yl}oxy)pyridine is unique due to the combination of its pyrrolidine and pyridine rings, along with the methylphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler pyrrolidine or pyridine derivatives.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

3-methyl-4-[1-[(2-methylphenyl)methyl]pyrrolidin-3-yl]oxypyridine

InChI

InChI=1S/C18H22N2O/c1-14-5-3-4-6-16(14)12-20-10-8-17(13-20)21-18-7-9-19-11-15(18)2/h3-7,9,11,17H,8,10,12-13H2,1-2H3

InChI Key

NJMVIXUYOKBOCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCC(C2)OC3=C(C=NC=C3)C

Origin of Product

United States

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